molecular formula C14H16FN3O4S2 B2514125 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole CAS No. 2319785-20-9

2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole

Cat. No. B2514125
CAS RN: 2319785-20-9
M. Wt: 373.42
InChI Key: ZWXUJINVRTVNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The compound is known for its unique chemical structure and properties that make it an ideal candidate for use in various experiments.

Scientific Research Applications

Antioxidant Capacity and Radical Scavenging

Sulfonyl compounds have been extensively studied for their antioxidant properties. For instance, the ABTS/PP decolorization assay is widely used to evaluate the antioxidant capacity of compounds, including those with sulfonyl groups. These assays highlight the ability of certain antioxidants to form coupling adducts with radicals, which might be relevant for compounds like 2-((1-((2-fluorobenzyl)sulfonyl)azetidin-3-yl)sulfonyl)-1-methyl-1H-imidazole in scavenging free radicals and potentially contributing to antioxidant defenses (Ilyasov et al., 2020).

Central Nervous System (CNS) Activity

Azole and benzimidazole derivatives, including imidazole-based compounds, have shown potential in treating central nervous system disorders. The synthesis pathways of these compounds and their modifications can result in products with varying CNS activities, such as agonistic or antagonistic effects on neurotransmitters and ion channels. This suggests that compounds with an imidazole ring, such as this compound, could be tailored for specific CNS-related therapeutic applications (Saganuwan, 2020).

Antimicrobial and Antifungal Properties

Azole compounds, particularly those with imidazole and benzimidazole structures, are known for their antimicrobial and antifungal activities. The presence of the imidazole ring in this compound could imply potential applications in developing treatments for infections caused by fungi and other microbes. Studies on azole derivatives highlight their efficacy against a broad spectrum of fungal pathogens, underscoring the potential of related compounds in antimicrobial and antifungal drug development (Emami et al., 2022).

Environmental and Industrial Applications

The degradation and transformation of sulfonyl and fluorinated compounds in environmental settings are crucial for understanding their fate and impact. Research on the microbial degradation of polyfluoroalkyl chemicals, for instance, provides insights into the environmental behavior of complex fluorinated and sulfonyl compounds. This knowledge is essential for assessing the ecological risks and developing strategies for the remediation of environments contaminated with such compounds (Liu & Avendaño, 2013).

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methylsulfonyl]azetidin-3-yl]sulfonyl-1-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S2/c1-17-7-6-16-14(17)24(21,22)12-8-18(9-12)23(19,20)10-11-4-2-3-5-13(11)15/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUJINVRTVNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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